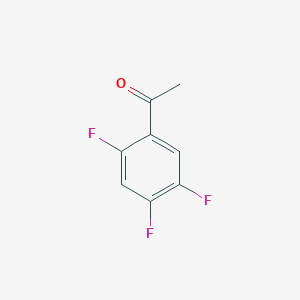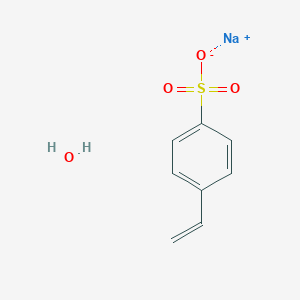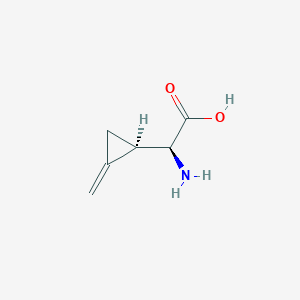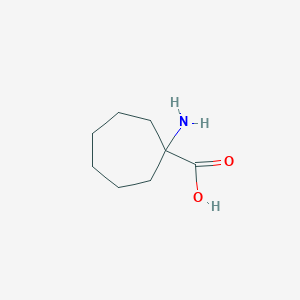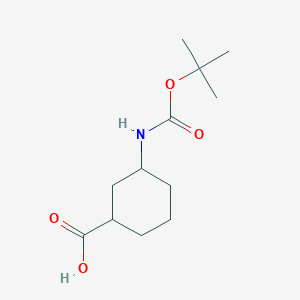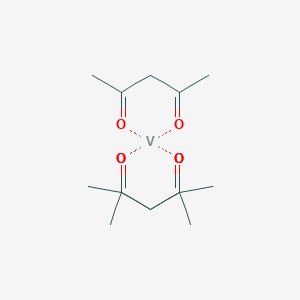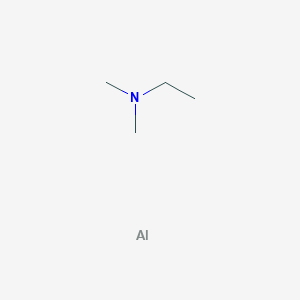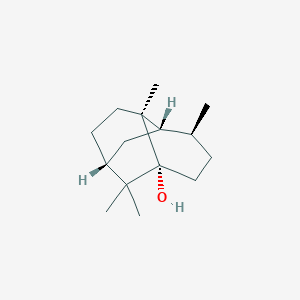
パチョリアルコール
概要
説明
パチョリアルコールは、パチュリールとも呼ばれ、パチュリ植物(Pogostemon cablin)のエッセンシャルオイルに含まれるセスキテルペンアルコールです。これはパチュリオイルの重要な成分であり、その特徴的なアースィーでウッディな香りに寄与しています。 パチョリアルコールは、そのユニークな香りや治療効果により、香料、化粧品、伝統医学で広く使用されています .
科学的研究の応用
作用機序
パチョリアルコールは、さまざまな分子標的と経路を通じてその効果を発揮します。
生化学分析
Biochemical Properties
Patchouli alcohol interacts with various enzymes and proteins. For instance, it interacts with lipoxygenase (LOX2), β-glucosidase, and patchouli synthase (PTS) . These interactions play a crucial role in the sesquiterpene synthesis pathway .
Cellular Effects
Patchouli alcohol influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It reduces the levels of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-1β, IL-6, and IL-17 in serum . It also decreases the mRNA expression of these cytokines .
Molecular Mechanism
At the molecular level, patchouli alcohol exerts its effects through binding interactions with biomolecules and changes in gene expression . It upregulates the expression of tight junction proteins such as ZO-1, ZO-2, claudin-1, and occludin . It also upregulates the mRNA of mucin-1 and mucin-2 .
Temporal Effects in Laboratory Settings
The effects of patchouli alcohol change over time in laboratory settings . The study evaluated physiological and biochemical indicators, phytohormone metabolites, and conducted transcriptome and proteome analyses on both chemotypes .
Dosage Effects in Animal Models
The effects of patchouli alcohol vary with different dosages in animal models . It ameliorates both histological damage and clinical parameters .
Metabolic Pathways
Patchouli alcohol is involved in several metabolic pathways . It interacts with enzymes and cofactors in the sesquiterpene synthesis pathway .
Transport and Distribution
Patchouli alcohol is transported and distributed within cells and tissues . It interacts with transporters and binding proteins .
準備方法
合成経路と反応条件: パチョリアルコールは、さまざまな方法で合成できます。1つのアプローチには、セスキテルペン生合成の一般的な前駆体であるファルネシルピロリン酸の環化が含まれます。 この反応は、パチュリールシンターゼという酵素によって触媒され、パチョリアルコールの三環構造の形成を促進します .
工業生産方法: パチョリアルコールの工業生産は通常、パチュリ植物の葉から水蒸気蒸留法によってパチュリオイルを抽出することから始まります。その後、オイルを分留してパチョリアルコールを分離します。 代謝工学の進歩により、サッカロミセス・セレビシエなどの微生物システムでパチョリアルコールを生産することも可能になりました。このシステムでは、パチュリールシンターゼ遺伝子が発現され、目的の化合物が生成されます .
化学反応の分析
反応の種類: パチョリアルコールは、酸化、還元、置換など、さまざまな化学反応を受けます。
一般的な試薬と条件:
酸化: パチョリアルコールは、クロム酸や過マンガン酸カリウムなどの酸化剤を使用して、パチョリケトンを形成するように酸化できます。
還元: パチョリアルコールの還元により、炭化水素誘導体であるパチュレンを生成できます。
生成される主な生成物:
酸化: パチョリケトン
還元: パチュレン
置換: さまざまなエステルとエーテル
類似化合物との比較
パチョリアルコールは、その独特の三環構造と香りにより、セスキテルペンアルコールの中でも独特なものです。類似の化合物には以下のようなものがあります。
α-パチュレン: パチュリオイルに含まれるもう1つのセスキテルペンで、類似した香りがありますが、化学構造が異なります。
β-パチュレン: α-パチュレンに似ていますが、分子配列が異なります。
セシレン: パチョリアルコールと構造的に密接に関連するセスキテルペンです。
ノパチュレンオール: パチョリアルコールの誘導体で、わずかな構造上の違いがあります.
パチョリアルコールは、香料、医学、科学研究における広範な用途により、さまざまな分野で貴重な化合物となっています。
特性
IUPAC Name |
(1R,3R,6S,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHMUJBZYLPWFD-CUZKYEQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@@]3([C@H]1C[C@H](C2(C)C)CC3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052266 | |
| Record name | (1R,4S,4aS,6R,8aS)-4,8a,9,9-Tetramethyloctahydro-1,6-methanonaphthalen-1(2H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5986-55-0 | |
| Record name | Patchouli alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5986-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Patchouli alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005986550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Methanonaphthalen-1(2H)-ol, octahydro-4,8a,9,9-tetramethyl-, (1R,4S,4aS,6R,8aS)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1R,4S,4aS,6R,8aS)-4,8a,9,9-Tetramethyloctahydro-1,6-methanonaphthalen-1(2H)-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1α,4β,4aα,6β,8aα)]-octahydro-4,8a,9,9-tetramethyl-1,6-methano-1(2H)-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PATCHOULI ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHH8CPR1M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
